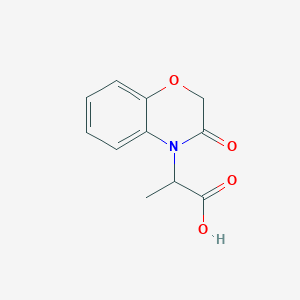

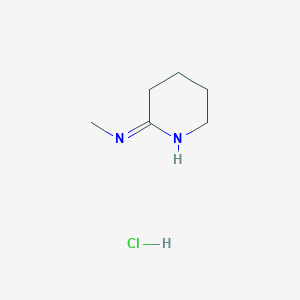

1-methyl-2-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,2-dihydropyridine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-methyl-2-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,2-dihydropyridine-3-carboxamide" is a structurally complex molecule that appears to be related to a family of compounds that have been synthesized and studied for various biological activities. The related compounds include derivatives of dihydropyridine, tetrahydroquinoline, and carboxamide, which are often investigated for their potential pharmacological properties.

Synthesis Analysis

The synthesis of related compounds has been reported through various methods. For instance, a one-pot synthesis approach has been described for the creation of pyrrolo[2,1-a]isoquinoline-1-carboxamide derivatives, which involves the reaction of N-alkyl-3-oxobutanamides with dibenzoyl-acetylene in the presence of isoquinoline . Another study reports the synthesis of 2-amino-1-methyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile and its subsequent hydrolysis to yield a mixture of carboxamide and carboxylic acid derivatives . Additionally, novel 1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxamide derivatives have been synthesized using peptide coupling agents, showing significant anti-proliferative activity .

Molecular Structure Analysis

The molecular structures of these compounds are often confirmed using techniques such as NMR analysis and X-ray structural analysis. For example, the NMR analysis was used to confirm the structure of hydrolysis products of a dihydroquinoline derivative , while X-ray structural analysis established the structure of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates . These techniques are crucial for understanding the three-dimensional conformation and chemical environment of the molecules.

Chemical Reactions Analysis

The chemical behavior of these compounds under different conditions has been explored. The hydrolysis of nitrile moiety in dihydroquinoline derivatives has been studied, revealing that the reaction's outcome can vary significantly with the change of conditions, such as the use of sulfuric acid or NaOH . The reactivity of these compounds can lead to a variety of products, which can be selectively synthesized based on the reaction conditions employed.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of various functional groups such as carboxamide, nitrile, and ester groups can affect properties like solubility, reactivity, and potential biological activity. The anti-proliferative properties of some derivatives have been evaluated in vitro, indicating the relevance of these compounds in medicinal chemistry . The synthesis methods can also lead to different isomers, as seen in the diastereoselective synthesis of trans-tetrahydroisoquinolinones, which can have distinct physical and chemical properties .

科学的研究の応用

Heterocyclic Derivative Syntheses

Research on heterocyclic derivatives, such as the synthesis of tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives, demonstrates the broad application of complex molecules in creating a variety of chemical structures. These syntheses involve catalytic reactions under oxidative carbonylation conditions, showcasing the potential for creating pharmacologically active compounds or materials with unique chemical properties (Bacchi et al., 2005).

Multicomponent Synthesis Approaches

The development of multicomponent reactions, such as the synthesis of Pyrrolo[2,1-a]isoquinoline-1-carboxamide derivatives, underscores the efficiency of creating functionally diverse molecules from simple precursors. This approach is crucial for generating compounds with potential biological activities, highlighting the significance of complex molecules in drug discovery and development (Alizadeh & Zohreh, 2008).

Novel Synthetic Methods and Characterizations

New synthetic methods leading to the creation of tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives demonstrate the compound's role in exploring novel chemical spaces. Such studies not only expand the repertoire of synthetic chemistry but also open avenues for discovering molecules with unique properties or biological activities (Zaki et al., 2017).

Fluorescent Anion Sensing

The application of bisquinolinium pyridine-2,6-dicarboxamide receptors for fluorescent anion sensing in water illustrates the potential of heterocyclic compounds in analytical chemistry. These molecules' ability to bind and sense anions through fluorescence changes could be pivotal in developing new diagnostic tools or sensors for environmental monitoring (Dorazco‐González et al., 2014).

Antimicrobial Agents

The synthesis of compounds combining quinazolinone and thiazolidinone structures as potential antimicrobial agents underscores the relevance of heterocyclic chemistry in addressing global health challenges. These studies contribute to the ongoing search for new antimicrobial compounds to combat resistant pathogens (Desai et al., 2011).

特性

IUPAC Name |

1-methyl-2-oxo-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3/c1-19-8-2-3-12(16(19)22)15(21)17-11-5-6-13-10(9-11)4-7-14(20)18-13/h2-3,5-6,8-9H,4,7H2,1H3,(H,17,21)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYLLBPISONTFAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-2-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,2-dihydropyridine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

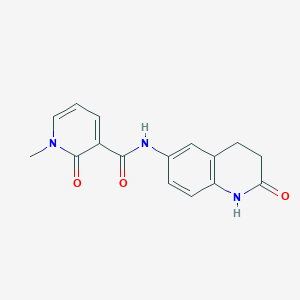

![N-cycloheptyl-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2524793.png)

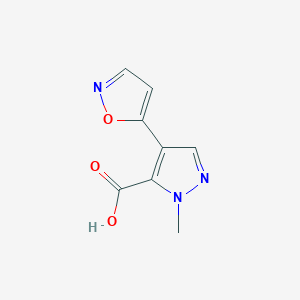

![2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2524797.png)

![(1-(3-chloro-4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2524798.png)

![2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}propanoic acid dihydrochloride](/img/structure/B2524799.png)

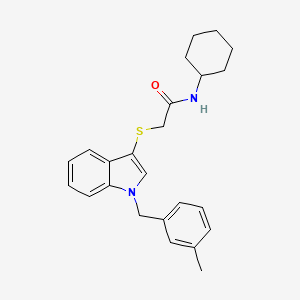

![N-[(4-chlorophenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2524800.png)

![Tert-butyl N-[[1-(methylamino)cyclopropyl]methyl]carbamate](/img/structure/B2524801.png)

![(E)-N-[(4-Ethyloxan-4-YL)methyl]-2-phenylethenesulfonamide](/img/structure/B2524808.png)